molecular formula C20H28O5 B1194928 Gibberellin A15

Gibberellin A15

Cat. No. B1194928
M. Wt: 348.4 g/mol
InChI Key: TZGXVFYTKTWKCU-CXXOJBQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A15 (diacid form) is a dicarboxylic acid and a C20-gibberellin. It is a conjugate acid of a gibberellin A15(2-) (diacid form).

Scientific Research Applications

Biosynthesis Pathways

Gibberellins (GAs), including Gibberellin A15, are crucial for numerous developmental processes in plants. Two biosynthesis routes, the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids, contribute to GA production. Studies in Arabidopsis have shown that both pathways are involved in GA biosynthesis, with the MEP pathway predominantly synthesizing GAs (Kasahara et al., 2002).

GA Receptor Interaction

Gibberellins, including Gibberellin A15, interact with nuclear receptors such as GIBBERELLIN INSENSITIVE DWARF1 (GID1), playing a pivotal role in plant growth and development. The crystal structures of such interactions in Arabidopsis thaliana reveal how GID1 discriminates and becomes activated by bioactive gibberellins for specific binding to DELLA proteins, which are crucial in plant growth regulation (Murase et al., 2008).

GA Metabolism and Regulation

Gibberellin metabolism is complex and is tightly regulated by developmental, hormonal, and environmental signals. This regulation aligns with GAs' role as key growth regulators in plants and fungi. Recent research provides insights into the molecular mechanisms for fine-tuning GA levels, essential for understanding plant growth and development (Yamaguchi, 2008).

Plant Growth Promotion

New synthetic small molecules interacting with GA-DELLA function, such as A1, have been found to enhance plant growth in shoot and root tissues. These molecules work by increasing the sensitivity to endogenous gibberellins, leading to enhanced growth via DELLA degradation. This insight suggests potential agricultural applications for such compounds (Sukiran et al., 2022).

GA in Fruit Development

Gibberellins, including A15, have been identified in the pods and seeds of Pisum sativum and play a significant role in pod growth and seed development. The level of gibberellin A1, for instance, correlates with pod size, indicating a regulatory role of GA in fruit development (García-Martínez et al., 2004).

GA Transport and Localization

Understanding GA transport and localization is vital for comprehending its role in plant growth and development. Research highlights the importance of GA intermediates in long- and short-distance movement and discusses identified Arabidopsis GA transporters, showcasing their complexity and functional redundancy (Binenbaum et al., 2018).

properties

Product Name

Gibberellin A15

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(1R,2S,3S,4R,8R,9R,12R)-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid

InChI

InChI=1S/C20H28O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h12-15,21H,1,3-10H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14-,15-,18-,19-,20+/m1/s1

InChI Key

TZGXVFYTKTWKCU-CXXOJBQZSA-N

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)CO)C(=O)O

Canonical SMILES

CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)CO)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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